molecular formula C₂₁H₂₃D₃BrNO₄ B1157966 N-Methyl Naltrexone-d3 Bromide

N-Methyl Naltrexone-d3 Bromide

货号: B1157966
分子量: 439.36
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl Naltrexone-d3 Bromide, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₃D₃BrNO₄ and its molecular weight is 439.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Profile

N-Methyl Naltrexone-d3 Bromide acts predominantly on peripheral mu-opioid receptors in the gastrointestinal tract. Unlike traditional opioid antagonists, it does not cross the blood-brain barrier effectively, allowing it to mitigate opioid-induced side effects such as constipation without affecting analgesia. This unique property makes it particularly useful in palliative care settings where patients are on long-term opioid therapy.

Treatment of Opioid-Induced Constipation

This compound is FDA-approved for treating opioid-induced constipation in patients with advanced illness who do not respond adequately to laxatives. Clinical trials have demonstrated its efficacy in improving bowel function and quality of life for these patients .

Management of Chronic Pain

Recent studies have explored the potential of this compound in managing chronic pain conditions by preventing opioid tolerance and hyperalgesia. For instance, research indicates that it can maintain analgesic efficacy while reducing the development of tolerance to opioids .

Efficacy in Palliative Care

A randomized controlled trial assessed the effectiveness of this compound in patients with cancer-related pain. Results showed significant improvements in bowel movements and a reduction in the need for rescue laxatives compared to placebo .

StudyPopulationInterventionOutcome
Yuan et al., 1996Cancer patients0.45 mg/kg this compoundImproved bowel function; reduced opioid side effects
Corder et al., 2017Mice modelsCo-administration with morphinePrevented development of opioid tolerance

Cost-Effectiveness Analysis

A decision-analytical model conducted in the Netherlands evaluated the cost-effectiveness of adding this compound to standard care for patients with advanced illness. The findings indicated that while initial costs may rise, overall healthcare expenditures decreased due to reduced complications from opioid-induced constipation .

Research Insights and Future Directions

Ongoing research continues to investigate additional applications of this compound beyond constipation management. Potential areas include:

  • Opioid-Induced Pruritus : Studies suggest that it may alleviate itching associated with opioid use.
  • Inflammatory Bowel Disease : Its role in managing symptoms related to inflammatory bowel disease is being explored, given its action on peripheral receptors .

属性

分子式

C₂₁H₂₃D₃BrNO₄

分子量

439.36

同义词

(5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-(methyl-d3)-6-oxomorphinanium Bromide;  Methylnaltrexone-d3;  Methylnaltrexone-d3 Bromide;  N-Cyclopropylmethyl-noroxymorphone Methobromide-d3;  N-Methylnaltrexone-d3 Bromide;  Naltrexone Methyl-d3 B

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。